6-methoxy-4-methylquinolin-8-amine
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Overview
Description
6-methoxy-4-methylquinolin-8-amine is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methylquinolin-8-amine typically involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. The process begins with the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at elevated temperatures (around 100°C) to form the desired quinoline framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization from methanol are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using Raney nickel in ethanol is a typical method.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methylquinolin-8-amine involves its interaction with various molecular targets and pathways. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamine: Another quinoline derivative with similar biological activities.
6-Methoxy-8-quinolinamine: A closely related compound with slight structural differences.
4-Quinolinamine: A simpler quinoline derivative with distinct properties.
Uniqueness
6-methoxy-4-methylquinolin-8-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of methoxy and methyl groups at specific positions on the quinoline ring enhances its potency and selectivity against various pathogens .
Properties
CAS No. |
57514-21-3 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-13-11-9(7)5-8(14-2)6-10(11)12/h3-6H,12H2,1-2H3 |
InChI Key |
RDJFZEIRAQRHJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=C(C2=NC=C1)N)OC |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)N)OC |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
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